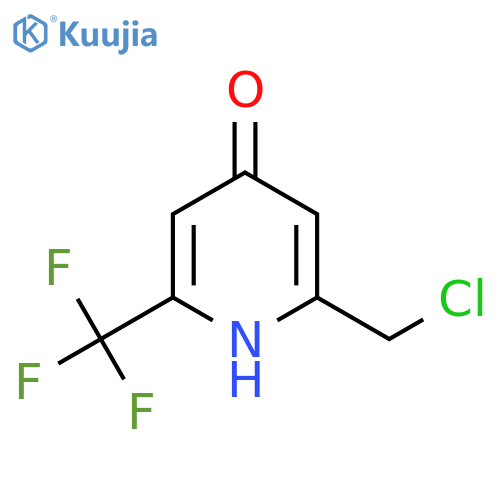Cas no 1393543-38-8 (2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL)

2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL 化学的及び物理的性質
名前と識別子
-
- AB78494
- 2-Chloromethyl-4-hydroxy-6-(trifluoromethyl)pyridine
- 2-(CHLOROMETHYL)-6-(TRIFLUOROMETHYL)PYRIDIN-4-OL
- 2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL
-
- インチ: 1S/C7H5ClF3NO/c8-3-4-1-5(13)2-6(12-4)7(9,10)11/h1-2H,3H2,(H,12,13)
- InChIKey: SLTVOTOYWAWULU-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(C=C(C(F)(F)F)N1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 293
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 29.1
2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029010061-250mg |
2-Chloromethyl-4-hydroxy-6-(trifluoromethyl)pyridine |
1393543-38-8 | 95% | 250mg |
$1,058.40 | 2022-04-02 | |
| Alichem | A029010061-1g |
2-Chloromethyl-4-hydroxy-6-(trifluoromethyl)pyridine |
1393543-38-8 | 95% | 1g |
$2,866.05 | 2022-04-02 |
2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL 関連文献
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OLに関する追加情報
Introduction to 2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL (CAS No. 1393543-38-8)
2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This heterocyclic compound, bearing a chloromethyl group at the 2-position and a trifluoromethyl group at the 6-position, alongside a hydroxyl group at the 4-position, positions it as a versatile intermediate in the synthesis of various bioactive molecules. The presence of these distinct functional groups imparts distinct reactivity, making it a valuable building block in medicinal chemistry and drug discovery programs.
The CAS No. 1393543-38-8 identifier ensures unambiguous recognition and classification within chemical databases and regulatory frameworks. This compound has garnered attention due to its potential applications in the development of novel therapeutic agents. Its pyridine core is a common motif in many pharmacologically active compounds, contributing to favorable pharmacokinetic properties such as solubility and metabolic stability.
In recent years, the pharmaceutical industry has witnessed an increasing demand for compounds incorporating trifluoromethyl groups. This substituent is renowned for its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacological activity. The incorporation of a trifluoromethyl group at the 6-position of the pyridine ring in 2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL thus positions it as a promising candidate for further derivatization into lead compounds with enhanced therapeutic potential.
The chloromethyl functionality at the 2-position provides another layer of reactivity, enabling further chemical modifications through nucleophilic addition reactions. This attribute is particularly useful in constructing more complex molecular architectures, allowing medicinal chemists to explore diverse structural variations efficiently. The hydroxyl group at the 4-position further enhances the compound's versatility, offering opportunities for conjugation or further functionalization to tailor specific biological activities.
Recent advancements in synthetic methodologies have highlighted the utility of such pyridine derivatives in drug development. For instance, studies have demonstrated that compounds with similar structural motifs exhibit inhibitory effects on various enzymes and receptors implicated in human diseases. The unique combination of substituents in 2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL makes it an attractive scaffold for exploring new therapeutic interventions.
The trifluoromethyl group's electron-withdrawing nature can influence electronic properties, affecting both the compound's solubility and its interaction with biological targets. This feature is particularly relevant in designing molecules with optimal pharmacokinetic profiles. Additionally, the presence of both polar (hydroxyl) and slightly polar (chloromethyl) functional groups allows for diverse solubility characteristics, which can be fine-tuned through further derivatization.
Research into novel antiviral and anticancer agents has seen significant interest in heterocyclic compounds like 2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL. The pyridine core is a privileged scaffold in medicinal chemistry, known for its ability to interact with biological macromolecules through hydrogen bonding and other non-covalent interactions. The specific substitution pattern enhances these interactions, potentially leading to more potent and selective therapeutic agents.
The synthesis of this compound typically involves multi-step organic transformations, starting from readily available precursors such as pyridine derivatives. Advances in catalytic systems have enabled more efficient and scalable production methods, reducing costs and improving yields. These developments are crucial for facilitating further exploration of this compound's potential applications.
In conclusion, 2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL (CAS No. 1393543-38-8) represents a promising intermediate in pharmaceutical research due to its unique structural features and potential biological activities. Its combination of reactive functional groups offers numerous opportunities for chemical diversification and exploration of novel drug candidates. As synthetic methodologies continue to evolve, compounds like this are expected to play an increasingly important role in addressing unmet medical needs.
1393543-38-8 (2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL) 関連製品
- 1844239-89-9(trans-2-(3,5-dimethylphenyl)aminocyclohexan-1-ol)
- 2228640-12-6(3-chloro-4-hydrazinyl-5,6-dimethylpyridazine)
- 2418695-76-6(1-(3-Ethynyl-5-iodo-2,4,6-trimethylphenyl)methanamine)
- 1251650-24-4(N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide)
- 1805556-00-6(2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol)
- 2228609-09-2(methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate)
- 2228535-60-0(1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde)
- 2227738-44-3(4-amino-1-methyl-5-(1,3-thiazol-4-yl)pyrrolidin-2-one)
- 1823251-57-5(1-(4-Chloro-3-fluorophenyl)-1-cyclopropyl ethanol)
- 859217-85-9(4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane)



